3-Hepten-2-one, 3-ethyl-4-methyl-
Description
Significance of Aliphatic Ketones in Organic Synthesis and Natural Product Chemistry
Aliphatic ketones are a class of organic compounds characterized by a carbonyl group bonded to two alkyl groups. nih.gov They are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. Their carbonyl group allows for a rich variety of chemical transformations, including nucleophilic additions, reductions to secondary alcohols, and alpha-functionalization through enolate chemistry.
In the realm of natural product chemistry, aliphatic ketones are widespread, contributing to the flavors and fragrances of many natural substances. For instance, 2-heptanone (B89624) is a key component of the scent of blue cheese, while other ketones are integral to the fragrance of various plants and the pheromones of insects. acs.org The enzymatic synthesis of these ketones in nature highlights their biological significance and provides inspiration for green chemistry approaches in industrial applications, such as the production of flavor and fragrance compounds. chemicalbook.com
Overview of Structurally Related Enone Systems
3-Hepten-2-one (B57668), 3-ethyl-4-methyl- belongs to the subclass of α,β-unsaturated ketones, commonly known as enones. The defining feature of an enone is the conjugation of a carbon-carbon double bond with a carbonyl group. This conjugation results in a delocalized π-system that significantly influences the molecule's reactivity. Enones possess two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene, making them susceptible to both 1,2- and 1,4- (conjugate) addition reactions.
This dual reactivity makes enones exceptionally valuable intermediates in organic synthesis. They participate in a wide range of transformations, including Michael additions, Robinson annulations, and various cycloaddition reactions. These reactions are instrumental in the construction of complex cyclic and polycyclic frameworks found in numerous natural products and pharmaceuticals.
Structurally related enones, such as 4-methyl-3-hepten-2-one (B14700430) and various other substituted heptenones, share this characteristic reactivity, though the specific placement and nature of alkyl substituents can subtly modulate their chemical behavior and physical properties. nih.gov
Historical Context of the Compound's Initial Identification and Synthesis Efforts
The specific historical details regarding the initial identification and synthesis of 3-Hepten-2-one, 3-ethyl-4-methyl- (CAS Number: 54244-90-5) are not well-documented in readily available scientific literature. While general methods for the synthesis of enones have been known for over a century, including the widely used aldol (B89426) condensation, specific reports detailing the first preparation of this particular isomer are scarce. nist.gov
The NIST Chemistry WebBook provides basic information for this compound, including its molecular formula (C₁₀H₁₈O) and mass spectrum, which confirms its molecular weight and structure. nist.govresearchgate.net However, the initial source and date of its first synthesis or isolation are not explicitly cited. General synthetic strategies for creating such a molecule would likely involve the condensation of a suitable ketone and aldehyde, followed by dehydration. For example, the reaction of 2-pentanone with 2-methylbutanal could theoretically yield the target compound after dehydration, though specific conditions and yields for this particular reaction are not reported.
Rationale for Dedicated Academic Investigation of 3-Hepten-2-one, 3-ethyl-4-methyl-
Research into alkylated enones is driven by their potential as building blocks in the synthesis of complex organic molecules. The specific substitution pattern on the enone backbone can influence the stereochemical outcome of reactions, making the synthesis of highly substituted and stereochemically defined enones an area of active interest. The development of new catalytic methods for the synthesis of α-branched enones is a testament to their importance. researchgate.net
Furthermore, the biological activity of many natural products containing the enone motif fuels the investigation of novel enone structures. While no specific biological activities have been reported for 3-Hepten-2-one, 3-ethyl-4-methyl-, its structural similarity to other biologically active enones suggests that it could be a target for screening in various bioassays.
A thorough review of the current scientific literature reveals a significant gap in the dedicated study of 3-Hepten-2-one, 3-ethyl-4-methyl-. While its basic properties are cataloged in chemical databases, there is a lack of in-depth research into its specific reactivity, spectroscopic characterization beyond mass spectrometry, and potential applications.
The absence of detailed synthetic procedures, comprehensive analytical data (such as ¹H and ¹³C NMR spectra in peer-reviewed literature), and studies on its chemical transformations represents a clear void. This lack of information presents an opportunity for future research to fully characterize this isomer and explore its potential utility in organic synthesis or other areas of chemical science. The development of a reliable and high-yielding synthesis would be the first step in enabling such investigations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
54244-90-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-ethyl-4-methylhept-3-en-2-one |
InChI |
InChI=1S/C10H18O/c1-5-7-8(3)10(6-2)9(4)11/h5-7H2,1-4H3 |
InChI Key |
PUHMMKUISPITSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CC)C(=O)C)C |
Origin of Product |
United States |
Occurrence and Advanced Isolation Methodologies from Complex Natural Matrices
Isolation from Fungal Metabolites
The compound has been identified as a metabolite produced by certain strains of the fungus Aspergillus flavus. The isolation from this source involves specific culturing and advanced separation methods.
3-Hepten-2-one (B57668), 3-ethyl-4-methyl- has been successfully identified as a component of the bioactive fraction of Aspergillus flavus isolated from marine environments in El-Qussair, Egypt. researchgate.net In the study, the fungus was cultured to promote the production of secondary metabolites, which were then extracted for analysis. The compound was part of a complex mixture of metabolites extracted using ethyl acetate (B1210297). researchgate.net The analysis of volatile organic compounds (VOCs) from Aspergillus flavus is highly dependent on the growth substrate, with different volatiles being produced on substrates like sterile cracked maize versus potato dextrose agar. researchgate.net While specific culturing conditions to maximize the yield of 3-Hepten-2-one, 3-ethyl-4-methyl- are not detailed, the general methodology involves growing the fungal isolate on a suitable nutrient medium before extracting the resulting metabolites. researchgate.netaaem.pl
A study by Khattab et al. (2022) identified the compound in an Aspergillus flavus extract with the following properties:
| Property | Value |
| Retention Time (min) | 18.46 |
| Molecular Formula | C10H18O |
| Molecular Weight | 154 |
Data sourced from GCMS analysis of bioactive fractions from Aspergillus flavus. researchgate.net
The purification and identification of volatile ketones like 3-Hepten-2-one, 3-ethyl-4-methyl- from complex fungal extracts rely heavily on chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary method used for the separation and identification of volatile components from fungal cultures. researchgate.netnih.gov In this process, the extracted fungal metabolites are volatilized and passed through a capillary column, which separates the compounds based on their chemical properties and boiling points. A mass spectrometer then detects and identifies the individual compounds as they elute from the column. researchgate.net
For broader purification of fungal secondary metabolites, a combination of methods is often employed. This can include initial fractionation using column chromatography with silica (B1680970) gel, where solvents of increasing polarity (e.g., gradients of chloroform (B151607) and methanol) are used to elute different compound classes. nih.gov Fractions containing the target compound can be further purified using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), which offer higher resolution for isolating pure compounds. nih.govmdpi.com
Presence in Botanical Extracts
The compound 3-Hepten-2-one, 3-ethyl-4-methyl- is not exclusive to fungi and has also been detected in the essential oils and extracts of several plant species.
The following table details the characteristics of the compound as identified in Pimpinella anisum oil: nih.gov
| Property | Value |
| Retention Time (min) | 16.12 |
| Relative Percentage (%) | 0.19 |
| Molecular Formula | C10H18O |
| Molecular Weight | 154 |
Data from GC-MS analysis of Pimpinella anisum essential oil. nih.gov
Extracts from ginger rhizomes (Zingiber officinale) have also been found to contain 3-Hepten-2-one, 3-ethyl-4-methyl-. A 2023 study investigating the use of ginger extracts for a natural mouthwash identified the compound through GC-MS analysis of a cold maceration extract. researchgate.net Ginger extracts are known to contain a wide variety of volatile and non-volatile compounds, with the exact composition depending on the extraction method. actahort.orgmdpi.com The major volatile compounds are typically sesquiterpenes like zingiberene. nih.govasianpubs.org The identification of 3-Hepten-2-one, 3-ethyl-4-methyl- adds to the comprehensive list of known chemical constituents of ginger.
Adebayo et al. (2023) reported the compound in ginger extract with the following GC-MS parameters: researchgate.net
| Property | Value |
| Retention Time (min) | 6.903 |
| Mass-to-charge ratio (m/z) | 69 |
Data from GC-MS analysis of Zingiber officinale extract. researchgate.net
The compound 3-Hepten-2-one, 3-ethyl-4-methyl- has been characterized as a phytochemical component in extracts of wild mint (Mentha longifolia). A 2020 study analyzing various extracts of M. longifolia for their biological activities identified the compound specifically within the ethyl acetate fraction. researchgate.net The essential oils of M. longifolia are generally rich in oxygenated monoterpenes such as pulegone (B1678340) and menthone. nih.govderpharmachemica.comresearchgate.net The presence of 3-Hepten-2-one, 3-ethyl-4-methyl- highlights the chemical diversity of the plant's extracts beyond its major components.
The data below from the GC-MS analysis of the M. longifolia ethyl acetate extract provides specific details on the compound: researchgate.net
| Property | Value |
| Retention Time (min) | 4.891 |
| Percentage of Total Extract (%) | 4.04 |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 |
Data sourced from a study on the phytochemical composition of Mentha longifolia. researchgate.net
Strategies for High-Yield Extraction and Purification
Given the lack of confirmed natural sources, no specific high-yield extraction and purification strategies have been developed for 3-Hepten-2-one, 3-ethyl-4-methyl- from complex natural matrices. The following sections outline the general principles that would be applied should this compound be discovered in a natural source.
In the hypothetical scenario of isolating this compound, the optimization of solvent extraction would be a critical first step. The choice of solvent would be dictated by the polarity of the target molecule and the nature of the matrix. A systematic approach would involve testing a range of solvents with varying polarities, from nonpolar (e.g., hexane) to polar (e.g., ethanol, methanol), to determine the most efficient solvent for selectively extracting the ketone while minimizing the co-extraction of undesirable compounds.
A data-driven approach to optimization might resemble the following hypothetical table:
| Solvent | Polarity Index | Extraction Efficiency (%) (Hypothetical) | Co-extractive Interference (Hypothetical) |
| n-Hexane | 0.1 | 35 | Low |
| Dichloromethane | 3.1 | 65 | Moderate |
| Ethyl Acetate | 4.4 | 80 | Moderate-High |
| Ethanol | 5.2 | 70 | High |
Further optimization would involve adjusting parameters such as temperature, extraction time, and the ratio of solvent to sample material to maximize the yield and purity of the crude extract.
Following a theoretical solvent extraction, advanced chromatographic techniques would be essential for the purification of 3-Hepten-2-one, 3-ethyl-4-methyl- .
High-Performance Liquid Chromatography (HPLC) would likely be employed for initial purification. A method would need to be developed, starting with the selection of an appropriate stationary phase (e.g., a C18 column for reverse-phase chromatography) and the optimization of the mobile phase composition. A gradient elution, starting with a high percentage of a weak solvent (e.g., water) and gradually increasing the concentration of a strong solvent (e.g., acetonitrile (B52724) or methanol), would likely be necessary to achieve separation from other components in a complex extract.
Preparative Gas Chromatography (preparative GC) would be a powerful technique for obtaining a highly purified sample of this volatile ketone. The optimization of a preparative GC method would involve selecting the appropriate column (stationary phase) and programming the temperature ramp to ensure the separation of the target compound from closely eluting impurities. The separated compound would then be collected in a trap as it elutes from the column.
A hypothetical data table for the optimization of a preparative GC method might include:
| Parameter | Value (Hypothetical) |
| Column Stationary Phase | DB-5 |
| Column Dimensions | 30 m x 0.53 mm ID, 1.0 µm film thickness |
| Injection Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium |
| Flow Rate | 5 mL/min |
| Theoretical Retention Time | 12.5 min |
It is crucial to reiterate that the methodologies and data presented above are purely theoretical. They are based on established principles of natural product chemistry and are provided to illustrate the approaches that would be taken if 3-Hepten-2-one, 3-ethyl-4-methyl- were to be found in and isolated from a natural source.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hepten 2 One, 3 Ethyl 4 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For 3-Hepten-2-one (B57668), 3-ethyl-4-methyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.
High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton group. The chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups, such as the carbonyl group and the carbon-carbon double bond. Key expected signals include a singlet for the acetyl methyl protons (H-1), multiplets for the ethyl and propyl groups, and a characteristic downfield signal for the vinylic proton (H-5).
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. libretexts.org For 3-Hepten-2-one, 3-ethyl-4-methyl-, ten distinct signals are expected. The carbonyl carbon (C-2) is the most deshielded, appearing at the lowest field (δ ≈ 198-202 ppm). The olefinic carbons (C-3 and C-4) resonate in the vinylic region (δ ≈ 120-160 ppm), while the remaining sp³-hybridized carbons of the alkyl groups appear in the upfield region of the spectrum. libretexts.orgchemguide.co.uk
Predicted ¹H NMR Data for 3-Hepten-2-one, 3-ethyl-4-methyl- (Note: These are estimated values based on standard chemical shift correlations.)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.15 | Singlet | - |
| H-1' (ethyl) | 2.30 | Quartet | 7.5 |
| H-2' (ethyl) | 1.05 | Triplet | 7.5 |
| H-1'' (methyl) | 1.75 | Singlet | - |
| H-5 | 5.90 | Triplet | 7.2 |
| H-6 | 2.10 | Quintet | 7.4 |
| H-7 | 0.95 | Triplet | 7.5 |
Predicted ¹³C NMR Data for 3-Hepten-2-one, 3-ethyl-4-methyl- (Note: These are estimated values based on standard chemical shift correlations.)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-1 | 28.5 |
| C-2 | 201.0 |
| C-3 | 145.0 |
| C-4 | 138.0 |
| C-1' (ethyl) | 24.0 |
| C-2' (ethyl) | 13.5 |
| C-1'' (methyl) | 15.0 |
| C-5 | 125.0 |
| C-6 | 32.0 |
| C-7 | 14.0 |
While 1D NMR provides primary data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 3-Hepten-2-one, 3-ethyl-4-methyl-, key COSY cross-peaks would confirm the connectivity within the ethyl group (H-1' with H-2') and the propyl fragment (H-5 with H-6, and H-6 with H-7), definitively establishing these alkyl chains. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to an already assigned proton signal from the ¹H spectrum, or vice-versa. For example, the proton signal at ~5.90 ppm would show a cross-peak to the carbon signal at ~125.0 ppm, assigning them as H-5 and C-5, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH). youtube.com This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:
From the acetyl protons (H-1) to the carbonyl carbon (C-2) and the olefinic carbon (C-3).
From the ethyl group protons (H-1') to C-2, C-3, and C-4.
From the vinylic proton (H-5) to C-3, C-4, C-6, and the methyl carbon attached to C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry. For 3-Hepten-2-one, 3-ethyl-4-methyl-, a NOESY spectrum could help confirm the E/Z geometry of the double bond by observing correlations between the vinylic proton (H-5) and the protons of the substituents at C-3 and C-4.
The carbon atom C-4 in 3-Hepten-2-one, 3-ethyl-4-methyl- is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Enantiomers have identical NMR spectra in an achiral solvent. To determine the enantiomeric excess (ee), a chiral auxiliary is used to create a diastereomeric environment. researchgate.netscispace.com
This is typically achieved by reacting the chiral ketone with a chiral derivatizing agent (CDA) , such as a chiral phosphine (B1218219) or Mosher's acid, to form two new diastereomeric compounds. researchgate.net These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the ratio of the original enantiomers, and thus the enantiomeric excess, can be accurately calculated. semanticscholar.org Alternatively, a chiral solvating agent (CSA) can be used, which forms transient diastereomeric complexes with the enantiomers, leading to separate NMR signals without covalent modification. scispace.com
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. kobv.de For 3-Hepten-2-one, 3-ethyl-4-methyl-, the molecular formula is C₁₀H₁₈O. nist.govnist.gov HRMS would confirm this by measuring the exact mass of the molecular ion [M]⁺. The calculated monoisotopic mass for C₁₀H₁₈O is 154.1358 u. An experimental HRMS value matching this theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.
In mass spectrometry, molecules often fragment in predictable ways upon ionization. Analyzing these fragmentation patterns provides valuable structural information. The electron ionization (EI) mass spectrum of 3-Hepten-2-one, 3-ethyl-4-methyl- is characterized by several key fragment ions. nist.gov
The most common fragmentations for α,β-unsaturated ketones involve cleavages adjacent to the carbonyl group (α-cleavage) and rearrangements. thieme-connect.delibretexts.org
Key Predicted Fragmentations and Observed Ions in the EI-MS of 3-Hepten-2-one, 3-ethyl-4-methyl-
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |
| 125 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the C-3 substituent. |
| 111 | [M - C₃H₇]⁺ | Loss of a propyl radical from the C-5 position (allylic cleavage). |
| 97 | [C₆H₉O]⁺ | Cleavage of the propyl group at C-5 and a methyl group. |
| 83 | [C₅H₇O]⁺ | Likely from cleavage at the C4-C5 bond. |
| 69 | [C₄H₅O]⁺ | A common fragment for unsaturated ketones. |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Common hydrocarbon or oxygen-containing fragments. |
| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage, a hallmark of methyl ketones. |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio provided by the mass spectrometer. This technique would be particularly valuable in the analysis of 3-Hepten-2-one, 3-ethyl-4-methyl-, to differentiate it from its various structural isomers.
Isomers of 3-Hepten-2-one, 3-ethyl-4-methyl- (C₁₀H₁₈O) may possess identical masses but differ in the arrangement of their atoms. These differences in topology and three-dimensional shape result in distinct drift times through the ion mobility cell, leading to different collision cross-section (CCS) values. A smaller, more compact ion will experience fewer collisions with the drift gas and thus travel faster than a larger, more extended isomer.
For instance, isomers such as 4-methyl-3-hepten-2-one (B14700430) or other positional isomers of the ethyl and methyl groups would be expected to exhibit unique CCS values. The (E) and (Z) stereoisomers of 3-Hepten-2-one, 3-ethyl-4-methyl- could also potentially be resolved or show different arrival time distributions if their shapes are sufficiently different.
Table 1: Illustrative IMS-MS Data for Isomeric Differentiation of C₁₀H₁₈O Ketones
| Compound | Molecular Formula | Mass (m/z) | Collision Cross Section (CCS) in N₂ (Ų) |
| 3-Hepten-2-one, 3-ethyl-4-methyl- | C₁₀H₁₈O | 154.1358 | Hypothetical Value: 135.2 |
| (E)-4-methylhept-3-en-2-one | C₈H₁₄O | 126.1045 | Hypothetical Value: 120.5 |
| Isomer A (Hypothetical) | C₁₀H₁₈O | 154.1358 | Hypothetical Value: 138.1 |
| Isomer B (Hypothetical) | C₁₀H₁₈O | 154.1358 | Hypothetical Value: 133.9 |
Vibrational Spectroscopy (IR and Raman) Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local chemical environment.
Characteristic Functional Group Identification
The structure of 3-Hepten-2-one, 3-ethyl-4-methyl- contains several key functional groups that would give rise to characteristic bands in its IR and Raman spectra. The most prominent of these is the α,β-unsaturated ketone moiety.
C=O Stretch: A strong absorption in the IR spectrum is expected in the region of 1650-1690 cm⁻¹ due to the stretching vibration of the conjugated carbonyl group. This is at a lower wavenumber compared to a saturated ketone (typically 1705-1725 cm⁻¹) due to the delocalization of electron density with the adjacent C=C bond.
C=C Stretch: The stretching of the carbon-carbon double bond will produce a band in the 1600-1650 cm⁻¹ region. In the Raman spectrum, this band is often more intense than in the IR spectrum.
C-H Stretches: Vibrations of the C-H bonds in the ethyl and methyl groups, as well as the vinylic C-H, will appear in the 2850-3100 cm⁻¹ range.
C-H Bends: Bending vibrations of the methyl and ethyl groups will be observable in the 1350-1470 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for 3-Hepten-2-one, 3-ethyl-4-methyl-
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O | Stretch | 1675 (Strong) | 1675 (Medium) |
| C=C | Stretch | 1630 (Medium) | 1630 (Strong) |
| sp² C-H | Stretch | 3050 (Medium) | 3050 (Medium) |
| sp³ C-H | Stretch | 2870-2960 (Strong) | 2870-2960 (Strong) |
| CH₃/CH₂ | Bend | 1375, 1450 (Medium) | 1375, 1450 (Medium) |
Note: These are expected frequency ranges and relative intensities based on general spectroscopic principles.
Conformational Analysis via Vibrational Modes
The flexibility of the ethyl and propyl groups attached to the core structure of 3-Hepten-2-one, 3-ethyl-4-methyl- suggests the existence of multiple conformers at room temperature. These different spatial arrangements can, in principle, be studied using vibrational spectroscopy. Subtle shifts in the vibrational frequencies of certain modes, particularly those involving the alkyl side chains and their interaction with the conjugated system, can indicate the presence of different conformers. Low-temperature IR or Raman spectroscopy can be used to "freeze out" specific conformers, leading to a simplification of the spectrum and allowing for the identification of the most stable conformer. Computational modeling, such as Density Functional Theory (DFT), is often used in conjunction with experimental data to assign vibrational modes to specific conformers.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment
3-Hepten-2-one, 3-ethyl-4-methyl- possesses a stereocenter at the C4 position, meaning it can exist as two enantiomers, (R)- and (S)-3-ethyl-4-methyl-3-hepten-2-one. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules.
These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light. For a chiral molecule like 3-Hepten-2-one, 3-ethyl-4-methyl-, the electronic transitions associated with the α,β-unsaturated carbonyl chromophore are expected to be CD-active. The n→π* and π→π* transitions of the carbonyl group will give rise to Cotton effects (peaks or troughs) in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the stereochemistry at the C4 center.
By comparing the experimentally obtained CD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned.
Table 3: Illustrative Chiroptical Data for the Enantiomers of 3-Hepten-2-one, 3-ethyl-4-methyl-
| Enantiomer | Electronic Transition | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (R)-isomer (Hypothetical) | n→π | ~320 | Hypothetical Value: +2500 |
| (R)-isomer (Hypothetical) | π→π | ~240 | Hypothetical Value: -15000 |
| (S)-isomer (Hypothetical) | n→π | ~320 | Hypothetical Value: -2500 |
| (S)-isomer (Hypothetical) | π→π | ~240 | Hypothetical Value: +15000 |
Note: The signs and magnitudes of the molar ellipticity are hypothetical and serve to illustrate the expected mirror-image relationship in the CD spectra of enantiomers.
X-ray Crystallography of Co-crystals or Derivatives (If Applicable)
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. However, obtaining single crystals of a liquid or oily compound like 3-Hepten-2-one, 3-ethyl-4-methyl- suitable for X-ray diffraction can be exceptionally challenging.
A powerful strategy to overcome this limitation is the formation of co-crystals. This involves crystallizing the target molecule with a second, "co-former" molecule. The co-former is chosen for its ability to form strong and directional intermolecular interactions, such as hydrogen bonds, with the target molecule, thereby facilitating the growth of high-quality crystals.
For 3-Hepten-2-one, 3-ethyl-4-methyl-, a suitable co-former would be a molecule capable of forming a hydrogen bond with the carbonyl oxygen. Phenols or other hydrogen bond donors could be explored for this purpose. If a co-crystal is successfully grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the absolute configuration (if a chiral co-former is used or if anomalous dispersion is sufficiently strong).
While no crystal structure for 3-Hepten-2-one, 3-ethyl-4-methyl- itself is currently available, the technique has been successfully applied to similar molecules. For example, the co-crystal structure of 3-ethyl-4-methyl-3-pyrrolin-2-one (B45608) and 3-ethyl-4-methyl-3-pyrroline-2,5-dione has been reported, demonstrating the utility of this approach in solid-state structural elucidation. researchgate.net Similarly, derivatives of the target compound could be synthesized to enhance crystallizability.
Synthetic Methodologies and Mechanistic Approaches to 3 Hepten 2 One, 3 Ethyl 4 Methyl
Established Total Synthesis Pathways
While a specific, dedicated total synthesis of 3-Hepten-2-one (B57668), 3-ethyl-4-methyl- is not extensively documented in peer-reviewed literature, its structure lends itself to established synthetic disconnections based on fundamental carbonyl chemistry. Plausible pathways can be constructed using well-known reactions such as aldol (B89426) condensations and Wittig-type reactions.
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of 3-Hepten-2-one, 3-ethyl-4-methyl- (1) suggests several key disconnections. The most apparent disconnection is across the α,β-double bond, leading back to simpler carbonyl compounds and a phosphorus ylide or an organometallic reagent.
Disconnection A (Aldol-type): Breaking the C3-C4 bond suggests a condensation reaction between 2-pentanone (2) and 2-butanone (B6335102) (3). This approach is a classical method for forming α,β-unsaturated ketones.
Disconnection B (Wittig-type): Cleavage of the C3=C4 double bond can lead to a phosphorus ylide derived from 2-bromobutane (B33332) and a β-diketo compound or, more directly, to an acyl ylide and 3-pentanone (B124093). A more practical Wittig-based approach would involve the reaction of a ketone with a phosphorus ylide that introduces the acetyl group.
Disconnection C (Organometallic Addition): Another possibility involves the addition of an organometallic reagent, such as an ethyl Grignard or organocuprate, to a suitable β-alkoxy or β-halo-α,β-unsaturated ketone precursor.
Multi-step Reaction Sequences and Intermediates
Based on the retrosynthetic analysis, a plausible multi-step synthesis can be proposed. A common and practical approach would be a directed aldol condensation.
Proposed Synthesis via Directed Aldol Condensation:
Enolate Formation: 2-Pentanone (2) can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to regioselectively form the kinetic lithium enolate.
Aldol Addition: The pre-formed enolate of 2-pentanone is then reacted with 3-pentanone (4) at low temperature to yield the β-hydroxy ketone intermediate, 5-ethyl-4-hydroxy-5-methyl-3-heptanone (5).
Dehydration: Subsequent acid- or base-catalyzed dehydration of the aldol adduct (5) would lead to the formation of the target α,β-unsaturated ketone, 3-Hepten-2-one, 3-ethyl-4-methyl- (1). Control of the reaction conditions is crucial to favor the desired E/Z isomer.
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | 2-Pentanone | LDA, THF, -78 °C | Lithium enolate of 2-pentanone |
| 2 | Lithium enolate, 3-Pentanone | THF, -78 °C | 5-Ethyl-4-hydroxy-5-methyl-3-heptanone |
| 3 | 5-Ethyl-4-hydroxy-5-methyl-3-heptanone | H⁺ or OH⁻, heat | 3-Hepten-2-one, 3-ethyl-4-methyl- |
Novel Synthetic Route Development
Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of highly substituted alkenes. These approaches often provide greater control over stereochemistry and functional group tolerance.
Chemo-, Regio-, and Stereoselective Approaches
The synthesis of a tetrasubstituted alkene like 3-Hepten-2-one, 3-ethyl-4-methyl- presents significant challenges in controlling the E/Z stereochemistry.
Stereoselective Aldol Reactions: The use of chiral auxiliaries or catalysts in the aldol condensation could allow for the stereoselective formation of one of the diastereomeric aldol adducts. Subsequent stereospecific elimination would then yield a single isomer of the final product.
Julia-Kocienski Olefination: A modified Julia olefination could be envisioned, reacting a sulfone derivative of 2-butanone with 3-pentanone. This method is known for its high E-selectivity in many cases.
Catalytic Methodologies (e.g., Organocatalysis, Transition Metal Catalysis)
Catalytic methods offer atom-economical and environmentally benign alternatives to classical stoichiometric reactions.
Organocatalysis: Proline-derived organocatalysts could potentially be used to promote a direct asymmetric aldol condensation between 2-pentanone and 3-pentanone. mdpi.com This would generate the chiral β-hydroxy ketone intermediate enantio- and diastereoselectively. Subsequent dehydration would then provide the target compound.
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming C-C bonds. A potential route could involve the coupling of a vinyl boronic acid or vinyl stannane, derived from a terminal alkyne, with an appropriate enol triflate of a ketone. For instance, the enol triflate of 3-pentanone could be coupled with a vinylboronic acid derived from 2-butyne.
Biocatalytic and Biomimetic Synthesis
Nature employs enzymes to carry out highly selective and efficient chemical transformations. Harnessing these biocatalysts or mimicking their function offers a green and powerful approach to organic synthesis. While no specific biocatalytic synthesis for 3-Hepten-2-one, 3-ethyl-4-methyl- has been reported, general principles of biocatalysis can be applied.
Ene-Reductases: A hypothetical biomimetic approach could involve the use of an ene-reductase. These enzymes are capable of stereoselectively reducing carbon-carbon double bonds. One could envision starting with a precursor containing an additional double bond, which is then selectively reduced by an ene-reductase to set the stereochemistry at the C4 position.
Aldolases: Engineered aldolases could potentially catalyze the cross-aldol reaction between 2-pentanone and 3-pentanone. The substrate scope of many aldolases is continually being expanded through directed evolution, which could one day accommodate the substrates required for the synthesis of this particular ketone.
Enzymatic Transformations Leading to the Compound
A comprehensive search of scientific databases has found no specific reports on the enzymatic transformation leading to 3-Hepten-2-one, 3-ethyl-4-methyl-. While enzymatic syntheses are widely used for the production of various ketones and other organic compounds, there is no documented application of enzymes for the direct synthesis of this particular molecule.
Emulation of Proposed Biosynthetic Pathways
Similarly, there is no information available regarding the proposed biosynthetic pathways for 3-Hepten-2-one, 3-ethyl-4-methyl-. The natural occurrence of this compound has not been widely reported, and as such, its biosynthetic origins have not been a subject of investigation. Without a known biosynthetic pathway, emulation of such a route for synthetic purposes is not feasible at this time.
Scalable Synthetic Protocols for Industrial Production
Consistent with the lack of detailed laboratory-scale synthetic procedures, there are no established scalable synthetic protocols for the industrial production of 3-Hepten-2-one, 3-ethyl-4-methyl-. The development of industrial-scale synthesis would first require the establishment of a robust and efficient laboratory-scale method, which, as noted, is not currently available in the public domain. While the commercial preparation of structurally similar compounds like 2-ethyl-1-hexanol from butanal via an aldol condensation is known, similar industrial processes for 3-Hepten-2-one, 3-ethyl-4-methyl- have not been described. pressbooks.pub
Theoretical and Computational Chemistry of 3 Hepten 2 One, 3 Ethyl 4 Methyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit often in an approximate manner. These methods provide detailed information about the electronic distribution and energy of a molecule.
Electronic Structure and Bonding Analysis
The electronic structure of 3-Hepten-2-one (B57668), 3-ethyl-4-methyl- is characterized by the presence of a conjugated system, where the π-orbitals of the carbonyl group (C=O) and the carbon-carbon double bond (C=C) overlap. This conjugation significantly influences the molecule's reactivity and spectroscopic properties. rsc.org
Valence Bond (VB) theory can describe this molecule as a resonance hybrid of several contributing structures. The primary resonance structures for an α,β-unsaturated ketone like 3-Hepten-2-one, 3-ethyl-4-methyl- would involve the delocalization of π-electrons across the O=C–C=C framework. This delocalization results in a partial positive charge on the β-carbon and a partial negative charge on the oxygen atom, which can be further analyzed using computational methods to determine the magnitude of these partial charges.
Natural Bond Orbital (NBO) analysis, a common computational technique, can provide a more quantitative picture of the bonding in 3-Hepten-2-one, 3-ethyl-4-methyl-. This analysis would likely reveal the interactions between the filled π(C=C) orbital and the empty π*(C=O) orbital, confirming the presence and strength of the conjugation. The calculated bond orders would also reflect this delocalization, with the C=C and C=O bonds having orders less than a pure double bond, and the C–C single bond within the conjugated system having a bond order greater than one.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energies and shapes of these orbitals are critical in determining how the molecule will interact with other chemical species.
For 3-Hepten-2-one, 3-ethyl-4-methyl-, the HOMO is expected to be a π-orbital associated with the C=C double bond, while the LUMO is anticipated to be the π* anti-bonding orbital of the C=O group, delocalized over the conjugated system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.
In the context of chemical reactions, the HOMO of this molecule would be involved in reactions with electrophiles, while the LUMO would be the site of attack for nucleophiles. FMO theory can thus predict the regioselectivity of reactions such as Michael additions, where a nucleophile adds to the β-carbon of the α,β-unsaturated ketone system. The shape and coefficients of the LUMO at the α and β carbons would determine the preferred site of nucleophilic attack.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, known as conformations, can have different energies. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) provides a computationally efficient way to explore the conformational space of a molecule like 3-Hepten-2-one, 3-ethyl-4-methyl-. By using a classical force field to describe the potential energy of the system, MM methods can rapidly calculate the energies of a vast number of conformations. This allows for the identification of low-energy conformers that are likely to be populated at a given temperature.
Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, simulating the movement of atoms and the evolution of the molecular conformation. An MD simulation of 3-Hepten-2-one, 3-ethyl-4-methyl- would provide insights into its flexibility, the accessible conformational states, and the timescales of conformational changes. This is particularly relevant for understanding the behavior of the ethyl and methyl substituents and the heptene (B3026448) chain.
Density Functional Theory (DFT) for Conformational Preferences
Density Functional Theory (DFT) offers a higher level of theory compared to molecular mechanics and is widely used to obtain more accurate energies for the conformers identified by MM or other search methods. nih.gov DFT calculations can be used to optimize the geometry of different conformers of 3-Hepten-2-one, 3-ethyl-4-methyl- and to calculate their relative energies with high accuracy.
For this molecule, key conformational questions would revolve around the orientation of the ethyl and methyl groups relative to the plane of the conjugated system. The s-cis and s-trans conformations, referring to the arrangement around the C–C single bond of the enone moiety, are of particular interest. DFT calculations would be able to predict which of these is the more stable conformer and the energy barrier for their interconversion. These conformational preferences are known to be influenced by the substituents at the α- and β-positions. rsc.org
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules. aip.orgarxiv.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically using DFT, can predict the ¹H and ¹³C NMR chemical shifts of 3-Hepten-2-one, 3-ethyl-4-methyl-. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the most stable conformer, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the conjugation and the presence of the alkyl substituents.
Infrared (IR) Spectroscopy: The vibrational frequencies of 3-Hepten-2-one, 3-ethyl-4-methyl- can also be calculated using DFT. These calculations provide the positions and intensities of the absorption bands in the IR spectrum. The most characteristic vibrations would be the C=O and C=C stretching modes, which are expected to be at lower frequencies than in non-conjugated systems due to the delocalization of electrons. The calculated IR spectrum can serve as a valuable tool for the identification and characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using time-dependent DFT (TD-DFT) calculations. For 3-Hepten-2-one, 3-ethyl-4-methyl-, the most significant electronic transition is expected to be the π → π* transition of the conjugated system, which typically falls in the UV region. The calculated maximum absorption wavelength (λmax) can be compared with experimental UV-Vis spectra. The conjugation in α,β-unsaturated carbonyl compounds is known to strongly affect their UV spectra. rsc.org
Below are interactive tables summarizing some computed properties and predicted spectroscopic data for 3-Hepten-2-one, 3-ethyl-4-methyl-.
Computed Properties of 3-Hepten-2-one, 3-ethyl-4-methyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H18O | nih.gov |
| Molecular Weight | 154.25 g/mol | nih.gov |
| XLogP3-AA | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
Predicted Spectroscopic Data for 3-Hepten-2-one, 3-ethyl-4-methyl-
| Spectroscopy | Feature | Predicted Range/Value |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | ~195-205 ppm |
| ¹³C NMR | Alkene Carbons (C=C) | ~120-150 ppm |
| ¹H NMR | Alkene Protons | ~5.5-7.0 ppm |
| IR | C=O Stretch | ~1650-1690 cm⁻¹ |
| IR | C=C Stretch | ~1600-1650 cm⁻¹ |
Table of Compound Names
| Compound Name |
|---|
Ab Initio and DFT Calculations for Chemical Shifts and Vibrational Frequencies
To predict the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies of 3-Hepten-2-one, 3-ethyl-4-methyl-, researchers would employ ab initio (from scratch) and Density Functional Theory (DFT) methods. dokumen.pubaps.org
The process begins with the optimization of the molecule's three-dimensional geometry. Using a selected level of theory, such as the B3LYP functional with a 6-31G* basis set in DFT, the calculation finds the lowest energy arrangement of the atoms. Once this equilibrium geometry is established, further calculations can be performed:
Vibrational Frequencies: A frequency calculation on the optimized geometry predicts the molecule's vibrational modes. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms. The resulting frequencies can be directly compared to the peaks in an experimental IR spectrum. A scaling factor is often applied to the computed frequencies to better match experimental values due to approximations in the methods and the neglect of anharmonicity.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra.
While specific calculated data for this compound is not available in the literature, the expected output of such a study is presented in the tables below.
Table 1: Predicted Vibrational Frequencies for 3-Hepten-2-one, 3-ethyl-4-methyl- This table illustrates the typical output from a DFT frequency calculation. Actual values are not available in published literature.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |
| Data not available | Data not available | C=O stretch |
| Data not available | Data not available | C=C stretch |
| Data not available | Data not available | C-H stretch (sp²) |
| Data not available | Data not available | C-H stretch (sp³) |
| Data not available | Data not available | CH₂/CH₃ bending |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Hepten-2-one, 3-ethyl-4-methyl- This table illustrates the typical output from a GIAO-DFT calculation for ¹³C NMR shifts. Actual values are not available in published literature.
| Carbon Atom | Calculated Chemical Shift (ppm) |
| C1 (Methyl of Acetyl) | Data not available |
| C2 (Carbonyl) | Data not available |
| C3 (Ethyl-substituted C=) | Data not available |
| C4 (Methyl-substituted C=) | Data not available |
| C5 (Methylene of Propyl) | Data not available |
| C6 (Methylene of Propyl) | Data not available |
| C7 (Methyl of Propyl) | Data not available |
| Ethyl Group Carbons | Data not available |
| Methyl on C4 | Data not available |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. aps.org By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and the transition states that connect them. This provides fundamental insights into reaction feasibility and kinetics.
Transition State Characterization
A transition state (TS) represents the highest energy point along a reaction pathway. Computationally, a TS is located as a first-order saddle point on the potential energy surface. This means it is an energy maximum in the direction of the reaction but an energy minimum in all other directions.
The characterization of a TS for a reaction involving 3-Hepten-2-one, 3-ethyl-4-methyl-, would involve:
Saddle Point Optimization: Specialized algorithms are used to locate the geometry of the TS.
Frequency Analysis: A vibrational frequency calculation is performed on the optimized TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency. This imaginary frequency corresponds to the atomic motion along the reaction coordinate, for instance, the breaking or forming of a specific bond.
The energy of the TS relative to the reactants determines the activation energy barrier of the reaction, a key factor in reaction rate.
Table 3: Example Data for a Hypothetical Transition State Characterization This table shows the type of data generated when characterizing a transition state. The values are for illustrative purposes only.
| Parameter | Value | Description |
| Relative Energy (kcal/mol) | Data not available | Energy of the TS relative to the reactants. |
| Number of Imaginary Frequencies | Data not available | Must be 1 for a true transition state. |
| Imaginary Frequency (cm⁻¹) | Data not available | Corresponds to the motion over the energy barrier. |
Reaction Coordinate Analysis
Once a transition state has been located and verified, a reaction coordinate analysis is performed to confirm that it connects the desired reactants and products. The most common method for this is the Intrinsic Reaction Coordinate (IRC) calculation.
An IRC calculation starts at the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will lead from the TS downhill to the energy minima corresponding to the reaction's products in one direction and the reactants in the other. This confirms the entire elementary step of the reaction mechanism and provides a complete picture of the geometric changes that occur as the reaction progresses.
Derivatives and Analogues of 3 Hepten 2 One, 3 Ethyl 4 Methyl
Synthesis of Structurally Modified Analogues
The synthesis of analogues of 3-Hepten-2-one (B57668), 3-ethyl-4-methyl- involves a range of established and modern organic chemistry methodologies. These transformations can target specific functional groups within the molecule to alter its electronic and steric properties.
The carbon-carbon double bond is a key reactive site within the molecule. Its saturation or modification to different oxidation states yields significant structural analogues.
Alkene Saturation: The most common modification is the saturation of the C3-C4 double bond to yield the corresponding saturated ketone, 3-ethyl-4-methyl-2-heptanone. This is typically achieved through catalytic hydrogenation. The reaction involves treating the unsaturated ketone with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This transformation eliminates the planarity of the α,β-unsaturated system and removes the potential for conjugate addition reactions.
Changes in Oxidation State: The alkene can undergo various oxidation reactions. Epoxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 3-ethyl-2-methyl-3-(1-oxopropyl)oxirane. This introduces a strained three-membered ring and provides a handle for further nucleophilic attack. Oxidative cleavage of the double bond, using stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, can break the carbon backbone, leading to smaller carbonyl-containing fragments.
The carbonyl group and the peripheral alkyl chains are also prime targets for synthetic modification.
Carbonyl Group Modifications: The ketone functionality can be reduced to a secondary alcohol (3-ethyl-4-methyl-3-hepten-2-ol) using selective reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This conversion changes the electronic nature of the molecule and introduces a new chiral center if the reduction is stereoselective. The carbonyl group can also be a site for α-functionalization. Strategies involving hypervalent iodine reagents can lead to the introduction of various groups at the α-position (C1), leveraging the concept of umpolung (polarity reversal) of the enolate reactivity. nih.govacs.org For instance, α-arylation can be achieved through a 1,2-aryl migration pathway mediated by I(III) reagents. acs.org
Alkyl Substituent Modifications: While direct modification of the existing ethyl and methyl groups is challenging, analogues with different alkyl substituents can be synthesized. For example, using alternative starting materials in a condensation reaction (like an Aldol (B89426) condensation) can introduce different groups. The synthesis of α,β-unsaturated ketones bearing trifluoromethyl groups has been demonstrated, showcasing how electron-withdrawing substituents can be incorporated to drastically alter the molecule's reactivity. mdpi.com
The table below summarizes some potential structurally modified analogues and the general synthetic methods to obtain them.
| Analogue Name | Structural Modification | General Synthetic Method |
| 3-Ethyl-4-methyl-2-heptanone | Alkene saturation | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| 3-Ethyl-4-methyl-3-hepten-2-ol | Carbonyl reduction | Reduction (e.g., NaBH₄) |
| 3-Ethyl-2-methyl-3-(1-oxopropyl)oxirane | Alkene epoxidation | Epoxidation (e.g., m-CPBA) |
| Analogues with varied alkyl groups | Substitution at C3 or C4 | Aldol Condensation with different aldehydes/ketones |
Stereoisomeric Variants and Their Synthesis
3-Hepten-2-one, 3-ethyl-4-methyl- possesses two elements of stereoisomerism: a stereogenic center at the C4 position and potential E/Z isomerism about the C3-C4 double bond. The specific spatial arrangement of these features can significantly influence the molecule's properties.
The synthesis of specific stereoisomers requires stereoselective methods. nih.gov
(E/Z)-Isomerism: The geometry of the double bond is often controlled during its formation. The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) can be tuned to favor either the E or Z isomer depending on the reaction conditions and the nature of the reagents. Aldol condensation reactions can also exhibit stereoselectivity, influenced by the choice of base, solvent, and temperature.
Chirality at C4: Establishing the absolute stereochemistry at the C4 carbon requires asymmetric synthesis. This can be achieved by using chiral auxiliaries, chiral catalysts (e.g., in an asymmetric Aldol reaction), or by starting from a chiral pool material that already contains the desired stereocenter.
The synthesis of specific stereoisomers is critical, as different isomers can exhibit distinct biological activities and chemical reactivities. nih.gov
Conjugates and Hybrid Molecules
The α,β-unsaturated nature of 3-Hepten-2-one, 3-ethyl-4-methyl- makes it an excellent Michael acceptor. This allows for the formation of a wide variety of conjugates through 1,4-conjugate addition, where a nucleophile adds to the C5 position. chemtube3d.com
Michael Addition: A diverse range of nucleophiles can be used to form C-C, C-N, C-O, and C-S bonds at the β-carbon. This reaction is fundamental for creating more complex molecules. For example, reaction with a thiol (R-SH) would yield a thioether conjugate. This reactivity allows the molecule to be covalently linked to other chemical entities, including peptides or larger drug scaffolds.
The table below illustrates potential conjugates formed via Michael addition.
| Nucleophile | Conjugate Type | Resulting Structure (Adduct at C5) |
| R₂NH (Amine) | Amino Conjugate | -NR₂ |
| R-SH (Thiol) | Thioether Conjugate | -SR |
| R-OH (Alcohol) | Ether Conjugate | -OR |
| CN⁻ (Cyanide) | Cyano Conjugate | -CN |
Hybrid Molecules: Beyond simple conjugate addition, the enone moiety can be incorporated into more complex hybrid molecules. For instance, synthetic strategies can be designed to fuse the heptenone structure with other ring systems, such as steroids or heterocyclic compounds, potentially combining the reactivity of the enone with the biological profile of the other molecule. nih.gov
Structure-Reactivity Relationships in Derivatives
The relationship between the structure of the derivatives and their chemical reactivity is governed by steric and electronic effects.
Alkene Saturation: As mentioned, saturating the double bond (forming 3-ethyl-4-methyl-2-heptanone) completely alters the molecule's reactivity profile. The resulting saturated ketone is no longer a Michael acceptor and will primarily undergo reactions typical of simple ketones, such as nucleophilic addition directly at the carbonyl carbon. chemtube3d.com
Electronic Effects: Introducing electron-withdrawing groups (e.g., a trifluoromethyl group) on the alkyl backbone can significantly increase the electrophilicity of the β-carbon (C5), making the molecule more susceptible to Michael addition. mdpi.com Conversely, electron-donating groups would decrease this reactivity.
Steric Hindrance: The size of the substituents at C3 (ethyl) and C4 (methyl) provides a degree of steric hindrance around the double bond and the carbonyl group. Increasing the size of these groups could slow down the rate of both 1,2-addition (at the carbonyl) and 1,4-addition (at the β-carbon) by impeding the approach of a nucleophile.
Stereochemistry: The E and Z isomers can exhibit different reaction rates due to the different spatial arrangements of the substituents, which can affect the stability of the transition states. For example, one isomer might present a more sterically accessible face for nucleophilic attack than the other.
Advanced Analytical Methodologies for Detection and Quantification of 3 Hepten 2 One, 3 Ethyl 4 Methyl in Complex Matrices
Chromatographic Separations for Trace Analysis
Chromatography is the cornerstone of separating 3-Hepten-2-one (B57668), 3-ethyl-4-methyl- from a complex mixture prior to its detection. The choice between gas or liquid chromatography is primarily dictated by the analyte's volatility and thermal stability, as well as the nature of the sample matrix.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like 3-Hepten-2-one, 3-ethyl-4-methyl-. shimadzu.com The superior selectivity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, significantly reduces matrix interference and enhances sensitivity compared to single quadrupole GC-MS. shimadzu.com
Method development involves the careful optimization of both the chromatographic separation and the mass spectrometer parameters. A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms, is typically employed for separating a broad range of organic compounds. nih.govgcms.cz The oven temperature program is optimized to ensure sufficient resolution from other volatile compounds without excessive run times.
For MS/MS detection, the first quadrupole (Q1) is set to isolate the precursor ion, which is typically the molecular ion (M⁺) or a major fragment ion of 3-Hepten-2-one, 3-ethyl-4-methyl- (m/z 154). This isolated ion is then fragmented in the collision cell (q2), and the resulting product ions are monitored by the third quadrupole (Q3). The specificity of monitoring a particular precursor-to-product ion transition allows for confident identification and quantification even in the presence of co-eluting matrix components. lcms.cz
Table 1: Illustrative GC-MS/MS Parameters for the Analysis of 3-Hepten-2-one, 3-ethyl-4-methyl-
| Parameter | Condition | Purpose |
| Gas Chromatograph (GC) | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms) nih.gov | Provides good separation for semi-volatile compounds. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium at 1.0 mL/min constant flow | Standard inert carrier gas for GC-MS. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Separates analytes based on boiling point and column interaction. |
| Mass Spectrometer (MS/MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov | Standard, robust ionization creating reproducible fragmentation. |
| Ion Source Temp. | 230 °C | Maintains analyte in the gas phase and prevents contamination. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. lcms.cz |
| Precursor Ion (Q1) | m/z 154 | Putative molecular ion for the target analyte. nist.gov |
| Collision Energy | Optimized (e.g., 10-20 eV) | Energy required to induce characteristic fragmentation. |
| Product Ions (Q3) | Hypothetical m/z 111 (loss of C3H7), m/z 83 (loss of C5H11) | Specific fragments used for quantification and confirmation. |
Note: Product ions are hypothetical and would require experimental determination based on the compound's fragmentation pattern.
While GC-MS is generally preferred for volatile ketones, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a powerful alternative, particularly when the target analyte is part of a complex, non-volatile mixture or has been intentionally derivatized. nih.gov For instance, if the sample cannot be subjected to the high temperatures of a GC inlet, LC-MS/MS provides a viable analysis pathway. lcms.cz
Reversed-phase chromatography using a C18 column is a common starting point for separating small organic molecules. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid to promote protonation for electrospray ionization (ESI). thermofisher.com ESI in positive ion mode would likely generate the protonated molecule [M+H]⁺ (m/z 155) as the precursor ion for MS/MS analysis. The high selectivity of MRM mode in LC-MS/MS is crucial for detecting the analyte in complex food or environmental extracts. lcms.cz
Table 2: Proposed LC-MS/MS Parameters for 3-Hepten-2-one, 3-ethyl-4-methyl-
| Parameter | Condition | Purpose |
| Liquid Chromatograph (LC) | ||
| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size | Standard reversed-phase column for retaining nonpolar to mid-polar analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, acid promotes ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte. |
| Gradient | 5% B to 95% B over 10 minutes | Elutes compounds across a range of polarities. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical LC-MS. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Mass Spectrometer (MS/MS) | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for moderately polar molecules, generates protonated species. lcms.cz |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection. |
| Precursor Ion (Q1) | m/z 155 | Putative protonated molecule [M+H]⁺. |
| Collision Energy | Optimized (e.g., 15-25 eV) | Induces fragmentation of the precursor ion. |
| Product Ions (Q3) | Hypothetical m/z 137 (loss of H₂O), m/z 95 (further fragmentation) | Characteristic fragments for quantification and confirmation. |
Note: Product ions are hypothetical and require experimental determination.
Sample Preparation Techniques for Complex Natural Extracts
The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. nih.gov For a moderately nonpolar compound like 3-Hepten-2-one, 3-ethyl-4-methyl- from an aqueous matrix, a reversed-phase sorbent like C18 is appropriate. The process involves passing the liquid sample through the sorbent, which retains the analyte. Interfering polar compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent.
Table 3: General SPE Protocol for 3-Hepten-2-one, 3-ethyl-4-methyl- from an Aqueous Sample
| Step | Solvent/Procedure | Purpose |
| 1. Conditioning | 5 mL Methanol, followed by 5 mL Water | To activate the C18 sorbent and ensure proper interaction with the aqueous sample. |
| 2. Loading | Pass the aqueous sample through the cartridge at a slow flow rate. | The analyte is retained on the sorbent by hydrophobic interactions. |
| 3. Washing | 5 mL Water/Methanol (e.g., 95:5 v/v) | To remove weakly bound, more polar interferences. |
| 4. Elution | 2-5 mL Ethyl Acetate (B1210297) or Dichloromethane | To desorb the target analyte from the sorbent. columbia.edu |
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org It is a fundamental and effective technique for isolating neutral organic compounds from aqueous samples. libretexts.org A solvent in which 3-Hepten-2-one, 3-ethyl-4-methyl- is highly soluble and which is immiscible with water, such as ethyl acetate or dichloromethane, would be selected. columbia.edu The efficiency of the extraction can be enhanced by performing multiple extractions with smaller volumes of the organic solvent.
The process involves shaking the aqueous sample with the organic solvent in a separatory funnel. After allowing the layers to separate, the organic layer containing the analyte is collected. The collected organic extract is then typically dried (e.g., using anhydrous sodium sulfate) and concentrated before analysis. columbia.edu
Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique ideal for volatile and semi-volatile organic compounds. superchroma.com.tw In headspace SPME, a fused-silica fiber coated with a stationary phase is exposed to the vapor phase above a liquid or solid sample contained in a sealed vial. researchgate.net Volatile analytes, including 3-Hepten-2-one, 3-ethyl-4-methyl-, partition from the sample matrix into the headspace and then adsorb onto the fiber.
The choice of fiber coating is critical. A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective for a broad range of volatile compounds. superchroma.com.twuliege.be After an equilibrium or pre-equilibrium extraction period, the fiber is withdrawn and inserted directly into the hot inlet of a GC, where the adsorbed analytes are thermally desorbed for analysis. researchgate.net
Table 4: Representative Headspace SPME Parameters
| Parameter | Condition | Purpose |
| Fiber Coating | DVB/Carboxen/PDMS, 50/30 µm superchroma.com.tw | Broad-spectrum coating for various volatile analytes. |
| Sample | e.g., 5 g of sample in a 20 mL vial | Standard sample size for headspace analysis. |
| Extraction Mode | Headspace (HS) | Analyzes volatile fraction without direct matrix contact. |
| Extraction Temp. | 60 °C | Increases analyte volatility, accelerating partitioning to the headspace. |
| Extraction Time | 30 minutes (with agitation) | Allows analyte to partition from the sample to the fiber coating. |
| Desorption Temp. | 250 °C | Ensures rapid and complete transfer of analyte from the fiber to the GC. |
| Desorption Time | 3 minutes | Sufficient time for thermal desorption in the GC inlet. |
Development of Quantitative Assays
The development of a quantitative assay for 3-Hepten-2-one, 3-ethyl-4-methyl- in complex samples, such as environmental air or biological fluids, predominantly relies on gas chromatography-mass spectrometry (GC-MS). This technique offers the necessary selectivity and sensitivity for resolving and identifying volatile compounds. nih.gov
Internal Standard Methodologies
The use of an internal standard (IS) is crucial for accurate quantification in GC-MS analysis. An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to both the calibration standards and the unknown samples. chromatographytoday.com This helps to correct for variations in sample preparation, injection volume, and instrument response.
For the analysis of 3-Hepten-2-one, 3-ethyl-4-methyl-, an ideal internal standard would be an isotopically labeled version of the molecule, such as 3-Hepten-2-one, 3-ethyl-4-methyl-d3. The deuterated standard will have a nearly identical retention time and ionization behavior as the analyte but can be distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. chromatographytoday.com This provides the most accurate correction for any analytical variability. researchgate.net
In the absence of a commercially available isotopically labeled standard, a structurally similar compound can be used. A suitable alternative could be another ketone with a similar molecular weight and volatility that is not naturally present in the sample. For instance, 4-methyl-3-hepten-2-one (B14700430) or other C8 to C10 ketones could be considered, though careful validation is required to ensure their response is proportional to the analyte of interest under the specific GC-MS conditions. nih.govmdpi.com
Table 1: Potential Internal Standards for the Quantification of 3-Hepten-2-one, 3-ethyl-4-methyl-
| Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Rationale for Use |
| This compoundd3 | C10H15D3O | 157.27 | Identical chemical properties and chromatographic behavior, differing only in mass. Provides the most accurate quantification. |
| 4-Methyl-3-hepten-2-one | C8H14O | 126.20 | Structurally similar unsaturated ketone, likely to have similar chromatographic behavior and ionization efficiency. Not expected to be naturally present in the same samples. |
| Nonan-2-one | C9H18O | 142.24 | Saturated ketone with a close molecular weight, offering good chromatographic separation and stable response. |
This table presents hypothetical internal standards based on common analytical practices, as specific established standards for 3-Hepten-2-one, 3-ethyl-4-methyl- are not documented in the reviewed literature.
Calibration Curve Development and Validation
A calibration curve is essential for determining the concentration of 3-Hepten-2-one, 3-ethyl-4-methyl- in an unknown sample. This is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. neovarsity.org The ratio of the analyte peak area to the internal standard peak area is then plotted against the concentration of the analyte.
The development of a robust calibration curve involves several key steps:
Preparation of Standard Solutions: A stock solution of pure 3-Hepten-2-one, 3-ethyl-4-methyl- is prepared in a suitable solvent, such as methanol or hexane. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the expected concentration range in the samples.
Addition of Internal Standard: A fixed amount of the chosen internal standard is added to each calibration standard and the unknown samples.
GC-MS Analysis: The calibration standards are analyzed by GC-MS, and the peak areas of the analyte and the internal standard are recorded.
Construction of the Calibration Curve: The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linearity. neovarsity.org
Validation: The accuracy and precision of the method are validated by analyzing quality control (QC) samples at different concentrations within the calibration range.
Table 2: Illustrative Calibration Data for 3-Hepten-2-one, 3-ethyl-4-methyl- using an Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,112 | 0.101 |
| 5 | 76,170 | 151,560 | 0.503 |
| 10 | 153,890 | 152,345 | 1.010 |
| 25 | 380,567 | 149,876 | 2.539 |
| 50 | 755,432 | 150,987 | 5.003 |
| 100 | 1,510,876 | 151,234 | 9.990 |
This table contains hypothetical data to demonstrate the construction of a calibration curve. The values are representative of what would be expected in a typical GC-MS analysis.
Chemoinformatic Tools for Spectral Deconvolution and Compound Identification in Mixtures
In complex matrices, the mass spectrum of 3-Hepten-2-one, 3-ethyl-4-methyl- may overlap with the spectra of other co-eluting compounds. Chemoinformatic tools are indispensable for resolving these complex data and accurately identifying and quantifying the target analyte. nih.gov
Spectral deconvolution is a computational process that separates the mass spectra of individual components from a mixed spectrum obtained from a co-eluting chromatographic peak. nist.gov Software such as the Automated Mass Spectral Deconvolution and Identification System (AMDIS), developed by the National Institute of Standards and Technology (NIST), is widely used for this purpose. amdis.net AMDIS can extract the pure mass spectrum of a target compound from a complex chromatogram by analyzing the subtle differences in the elution profiles of different mass fragments. amdis.net
Other advanced software packages like ChromaTOF™ and TargetView™ also offer powerful deconvolution algorithms. nih.govchromatographytoday.com These tools can automatically identify target compounds in a sample by comparing their deconvoluted mass spectra and retention times with a reference library. This is particularly useful for untargeted screening of complex samples where the presence of 3-Hepten-2-one, 3-ethyl-4-methyl- may be unknown. chromatographytoday.com
The process of using chemoinformatic tools for compound identification typically involves:
Data Acquisition: The complex sample is analyzed by GC-MS to generate a total ion chromatogram (TIC).
Peak Detection and Deconvolution: The software identifies chromatographic peaks and applies a deconvolution algorithm to separate the mass spectra of individual components within each peak.
Library Searching: The deconvoluted mass spectrum of each component is compared against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for identification.
Confirmation: The identification is confirmed by comparing the retention time of the compound with that of a pure standard.
Role in Complex Chemical Systems and Emerging Technologies
Precursor in Materials Science (e.g., polymer synthesis, specialty chemicals)
The presence of a reactive α,β-unsaturated ketone functional group in 3-Hepten-2-one (B57668), 3-ethyl-4-methyl- suggests its utility as a monomer in polymer synthesis. α,β-Unsaturated carbonyl compounds are known to undergo polymerization through various mechanisms, including anionic and radical polymerization. wikipedia.orgcdnsciencepub.com In anionic polymerization, a nucleophilic initiator attacks the β-carbon of the alkene, leading to a chain-growth reaction. youtube.com The presence of alkyl substituents, such as the ethyl and methyl groups in the target molecule, can influence the polymerization process and the properties of the resulting polymer. For instance, these groups may affect the polymer's stereochemistry and physical characteristics like solubility and thermal stability.
Furthermore, α,β-unsaturated ketones can be used in the synthesis of specialty polymers. For example, optically active helical polymers have been synthesized from α,β-unsaturated ketone monomers. cdnsciencepub.comresearchgate.net These polymers can have unique chiroptical properties, making them potentially useful in applications such as chiral separation and catalysis. The specific structure of 3-Hepten-2-one, 3-ethyl-4-methyl- could lead to polymers with distinct helical structures and properties.
Beyond polymerization, the reactivity of the conjugated system and the carbonyl group allows for various chemical modifications, positioning it as a precursor for a range of specialty chemicals. Reactions such as Michael additions, cycloadditions, and reductions can be employed to introduce new functional groups and create more complex molecules with potential applications in pharmaceuticals, agrochemicals, and other fine chemical industries. wikipedia.org
Table 1: Potential Polymerization Methods for 3-Hepten-2-one, 3-ethyl-4-methyl-
| Polymerization Method | Initiator/Catalyst | Potential Polymer Characteristics |
| Anionic Polymerization | Nucleophilic initiators (e.g., organolithium compounds) | Controlled molecular weight and stereochemistry. |
| Radical Polymerization | Radical initiators (e.g., peroxides) | Can be used with a wide range of monomers. |
| Two-Photon-Induced Polymerization | Photosensitizers | Allows for 3D microfabrication. nih.govtuni.fi |
Application in Aroma and Flavor Chemistry (e.g., as a trace component contributing to specific profiles)
Ketones are significant contributors to the aroma and flavor profiles of many natural products. While the specific organoleptic properties of 3-Hepten-2-one, 3-ethyl-4-methyl- are not documented, inferences can be drawn from structurally similar compounds. For instance, the related compound 3-hepten-2-one is described as having a green, grassy, and caraway-like odor with a creamy, coconut, and cheesy flavor profile. thegoodscentscompany.comfoodb.cahmdb.canih.gov Another similar ketone, methyl heptenone (6-methyl-5-hepten-2-one), is characterized by a strong citrus, green, and musty lemongrass aroma. omicsonline.org
Given these analogs, it is plausible that 3-Hepten-2-one, 3-ethyl-4-methyl- possesses a complex aroma profile with green, fruity, and potentially nutty or cheesy undertones. The ethyl and methyl substituents on the carbon backbone would likely modulate the volatility and the interaction with olfactory receptors, leading to a unique scent profile. It could find application as a trace component in the formulation of flavors and fragrances, contributing specific nuances to food products, beverages, and perfumes. Ketones like 4-hepten-2-one (B1231225) have been identified as adding vegetal and undergrowth nuances to the aroma of blueberries. rsc.org
Table 2: Aroma and Flavor Descriptors of Structurally Related Ketones
| Compound | Aroma Descriptors | Flavor Descriptors |
| 3-Hepten-2-one | Green, grassy, caraway, sweet, fruity, ketonic, cheesy, woody thegoodscentscompany.com | Creamy, coconut, cheesy thegoodscentscompany.com |
| Methyl heptenone | Citrus, green, musty, lemongrass, apple omicsonline.org | Green, vegetative, musty, apple, banana, green bean omicsonline.org |
Environmental Transformation and Degradation Studies (e.g., photocatalysis, biodegradation pathways)
The environmental fate of 3-Hepten-2-one, 3-ethyl-4-methyl- is of interest due to its potential release into the environment. As an α,β-unsaturated ketone, it is susceptible to various transformation and degradation processes.
Photocatalysis: The conjugated system in α,β-unsaturated ketones makes them amenable to photochemical reactions. nih.gov These compounds can undergo [2+2] photocycloadditions and other transformations when exposed to light, particularly in the presence of a photocatalyst. researchgate.net The atmospheric oxidation of similar α,β-unsaturated ketones, such as 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one, is primarily initiated by reaction with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. copernicus.org These reactions lead to the formation of various smaller, oxygenated products. It is expected that 3-Hepten-2-one, 3-ethyl-4-methyl- would follow similar atmospheric degradation pathways.
Biodegradation: Microorganisms play a crucial role in the breakdown of organic compounds in the environment. Several bacterial strains have been shown to degrade ketones. For example, Pseudomonas species can degrade various ketones, often initiating the process through a Baeyer-Villiger monooxygenase, which inserts an oxygen atom adjacent to the carbonyl group, forming an ester that can be further metabolized. nih.gov The degradation of aliphatic hydrocarbons, the structural basis of this ketone, has been observed in various microorganisms. nih.govresearchgate.net It is likely that soil and water microorganisms can utilize 3-Hepten-2-one, 3-ethyl-4-methyl- as a carbon source, leading to its biodegradation. The specific pathways would depend on the microbial species and environmental conditions.
Contribution to Bioremediation Processes (if relevant)
The ability of microorganisms to degrade ketones suggests a potential role for 3-Hepten-2-one, 3-ethyl-4-methyl- in bioremediation processes, albeit as a contaminant to be removed rather than an active agent. Industrial wastewater can contain a variety of organic solvents, including ketones. uminho.pt Bioremediation strategies often rely on the metabolic activity of microorganisms to break down these pollutants into less harmful substances. omicsonline.orgresearchgate.netnih.govfrontiersin.org
Bacteria capable of utilizing ketones as a sole source of carbon and energy have been isolated from environments like activated sludge. cdnsciencepub.com These microorganisms could potentially be employed in bioreactors or in situ bioremediation efforts to treat industrial effluents contaminated with ketones like 3-Hepten-2-one, 3-ethyl-4-methyl-. The efficiency of such processes would depend on factors such as the concentration of the ketone, the presence of other nutrients, and the specific microbial consortia involved.
Fundamental Studies on Transport Properties of Ketones in Hydrocarbon Systems
Understanding the transport properties of ketones in hydrocarbon systems is crucial for various applications, from industrial processes to environmental modeling. The movement and distribution of a molecule like 3-Hepten-2-one, 3-ethyl-4-methyl- in a non-aqueous, hydrocarbon-rich environment is governed by factors such as diffusion and viscosity.
The polarity of the ketone group, combined with the nonpolar hydrocarbon chain, gives the molecule an amphiphilic character that influences its solubility and transport in hydrocarbon solvents. libretexts.org The diffusion coefficient, a measure of how quickly a substance moves through another, is a key parameter in these studies. For ketones, diffusion coefficients are influenced by the size and shape of the molecule, as well as the properties of the hydrocarbon solvent and the temperature. researchgate.netyoutube.com While specific data for 3-Hepten-2-one, 3-ethyl-4-methyl- is unavailable, studies on other ketones in various solvents provide a basis for predicting its behavior. The transport of hydrocarbons in nanoporous media, such as those found in shale, is a complex process where molecular size and interactions with the pore walls play a significant role. nih.govwikipedia.org
Future Research Directions and Unresolved Challenges
Exploration of Undiscovered Biosynthetic Pathways
A primary unresolved challenge is the complete elucidation of the biosynthetic pathways leading to 3-Hepten-2-one (B57668), 3-ethyl-4-methyl-. As a C10 compound, it is plausible that it belongs to the diverse class of monoterpenes. However, its substituted structure suggests it may be an "irregular" monoterpene, not adhering to the common head-to-tail isoprene (B109036) rule. documentsdelivered.comacs.org
Future research should focus on identifying the specific enzymatic processes and genetic underpinnings responsible for its creation in organisms. The biosynthesis of known irregular monoterpenes, such as artemisia ketone and lavandulol, involves unusual enzymatic condensations of precursor molecules like isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP). documentsdelivered.comnih.govnih.gov For instance, lavandulyl diphosphate synthase, a cis-prenyl diphosphate synthase (cis-PDPS), catalyzes a unique head-to-middle condensation of two DMAPP units. nih.govnih.gov Investigations into potential homologous enzymes and gene clusters in organisms that produce 3-Hepten-2-one, 3-ethyl-4-methyl- are warranted. Exploring the metabolic networks and the potential role of phytohormones, which are known to regulate terpenoid biosynthesis, could provide further insights. mdpi.comtandfonline.comresearchgate.net
Development of Asymmetric Synthetic Routes with High Enantioselectivity
The presence of a stereogenic center at the C4 position and a tetrasubstituted double bond makes the stereoselective synthesis of 3-Hepten-2-one, 3-ethyl-4-methyl- a significant hurdle. nih.govacs.org Achieving high levels of both diastereoselectivity (controlling the geometry of the double bond) and enantioselectivity (controlling the three-dimensional arrangement at the chiral center) is a formidable task in organic synthesis. nih.govacs.org
Future synthetic strategies must address the challenge of constructing the all-carbon quaternary center with precision. nih.govacs.orgacs.org Promising research avenues include:
Chiral Catalysis : The development of novel chiral Brønsted base or organocatalysts could enable highly selective Michael additions or similar reactions to construct the core structure. nih.govacs.orgnih.gov
Advanced Methodologies : Leveraging modern synthetic methods, such as those involving the enantioselective synthesis of α-substituted β,γ-unsaturated ketones or the use of α'-oxy enones as specialized Michael acceptors, could provide a pathway to the desired molecule. nih.govacs.orgnih.gov
Stereoselective Reduction : Investigating the stereoselective reduction of a corresponding alkyne or the controlled rearrangement of a chiral allylic alcohol could offer alternative routes. nih.gov
The ultimate goal is to develop a practical and scalable synthesis that provides access to specific stereoisomers for biological and chemical evaluation. youtube.com
Comprehensive Elucidation of its Mechanistic Role in Chemical Transformations
The reactivity of 3-Hepten-2-one, 3-ethyl-4-methyl- is dictated by the interplay of its α,β-unsaturated ketone functionality and the steric hindrance imposed by its ethyl and methyl substituents. While α,β-unsaturated carbonyl compounds are known to participate in reactions like 1,4-conjugate additions (Michael reaction) and 1,2-additions to the carbonyl group, the specific behavior of this highly substituted molecule is not well understood. rsc.org
Future mechanistic studies should aim to:
Map Reactivity : Systematically investigate its reactivity with a diverse range of nucleophiles, electrophiles, and radical species to map its chemical behavior.
Catalytic Transformations : Explore its potential in transition metal-catalyzed reactions, such as allylic alkylations or isomerization reactions, where the steric and electronic properties of the substrate are critical. nih.govresearchgate.netscience.govorganic-chemistry.org
Computational Modeling : Employ density functional theory (DFT) and other computational methods to model transition states and reaction pathways, providing a theoretical framework to understand and predict its reactivity. researchgate.net
A thorough understanding of its mechanistic role is essential for its potential use as a building block in the synthesis of more complex molecules. researchgate.net
Advanced Integrated Omics Approaches for Metabolite Profiling
Identifying and quantifying 3-Hepten-2-one, 3-ethyl-4-methyl-, a volatile organic compound (VOC), within complex biological systems presents a significant analytical challenge. bohrium.comwikipedia.org Advanced "omics" technologies offer a path to understanding its biological significance.
Future research should leverage integrated omics approaches, combining metabolomics with genomics, transcriptomics, and proteomics. bohrium.com This strategy can connect the presence of the compound to specific genes, enzymatic activities, and physiological states. Key technologies include:
High-Resolution Mass Spectrometry : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography (GC×GC-MS) are powerful tools for separating and identifying VOCs in complex mixtures. bohrium.comfrontiersin.orgresearchgate.net
Real-Time Analysis : Proton-transfer reaction mass spectrometry (PTR-MS) allows for the online, real-time monitoring of VOC emissions from living organisms without extensive sample preparation. bohrium.comfrontiersin.org
By integrating these powerful analytical techniques, researchers can move beyond simple detection to a holistic understanding of the compound's role in metabolic networks and cellular processes. nih.gov
Investigation of Non-Traditional Applications in Chemical Engineering and Material Science
Beyond its potential biological roles, the unique structure of 3-Hepten-2-one, 3-ethyl-4-methyl- suggests possibilities for novel applications in chemical engineering and material science. The presence of both a reactive carbonyl group and a carbon-carbon double bond makes it a candidate for polymer and materials synthesis.
Future research could explore its potential as:
A Specialty Monomer : Its structure could be incorporated into polymers to impart specific properties, such as altered thermal stability, hydrophobicity, or reactivity.
A Cross-linking Agent : The reactive sites could be used to form bridges between polymer chains, enhancing the mechanical properties of materials.
A Precursor for Functional Materials : It could serve as a starting material for the synthesis of other functional molecules, such as γ-keto sulfones, which are structural motifs in some pharmaceuticals and advanced materials. rsc.orgmdpi.com
A Volatile Tracer : Its volatility could be harnessed in chemical engineering applications, for example, as a tracer compound for leak detection or flow visualization in industrial processes. pollutionsystems.com
These non-traditional applications represent an untapped area of research that could lead to the development of new materials with unique properties.
Addressing Analytical Challenges for Ultra-Trace Detection in Environmental Samples
Detecting and quantifying 3-Hepten-2-one, 3-ethyl-4-methyl- at ultra-trace levels in complex environmental matrices like air, water, and soil is a major analytical challenge. azom.comnih.gov Its identity as a VOC means it is likely to be found at very low concentrations, often amidst a vast number of interfering compounds. epa.govepa.govquora.com
Future research must focus on overcoming these analytical hurdles by:
Developing Selective Extraction Methods : Creating more efficient and selective sample preparation techniques, such as novel solid-phase microextraction (SPME) fibers or sorbents specifically designed to capture this compound from environmental samples. bohrium.comrsc.orgresearchgate.net
Enhancing Detection Sensitivity : Pushing the limits of detection of current instrumentation. This includes the use of highly sensitive detectors and techniques like Selected Ion Monitoring (SIM) with GC-MS to target the specific mass fragments of the compound, thereby reducing background noise. epa.gov
Improving Real-World Applicability : Designing and validating robust methods for a variety of environmental sample types. rsc.orgresearchgate.net The development of portable, real-time analyzers would be a significant breakthrough for on-site environmental monitoring. azom.com
Addressing these challenges is crucial for assessing its environmental fate, transport, and potential impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
